molecular formula C8H8N4O2 B8712312 Methyl [(3-cyanopyrazinyl)amino]acetate

Methyl [(3-cyanopyrazinyl)amino]acetate

Cat. No. B8712312
M. Wt: 192.17 g/mol
InChI Key: LLVXJWOOHCJELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(3-cyanopyrazinyl)amino]acetate is a useful research compound. Its molecular formula is C8H8N4O2 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl [(3-cyanopyrazinyl)amino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl [(3-cyanopyrazinyl)amino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl [(3-cyanopyrazinyl)amino]acetate

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate

InChI

InChI=1S/C8H8N4O2/c1-14-7(13)5-12-8-6(4-9)10-2-3-11-8/h2-3H,5H2,1H3,(H,11,12)

InChI Key

LLVXJWOOHCJELJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=NC=CN=C1C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 8 ml of ether there was dissolved chlorocyanopyrazine (0.42 g; 0.003 M) prepared in Step B above, after which there was added glycine methyl ester hydrochloride (378 mg; 0.003 M), followed by triethylamine (607 mg, 0.84 ml; 0.006 M). The reaction mixture was stirred at room temperature overnight. The resulting precipitate was filtered, washed twice with ether, and the filtrate concentrated under vacuum, then passed through a silica gel column and eluted with dichloromethane to give the title compound (130 mg).
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

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